synthetic peptide alpha27-50

Catalog No.
S1831084
CAS No.
134998-69-9
M.F
C5H4N4O2
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
synthetic peptide alpha27-50

CAS Number

134998-69-9

Product Name

synthetic peptide alpha27-50

Molecular Formula

C5H4N4O2

Molecular Weight

0

Synonyms

synthetic peptide alpha27-50

Synthetic peptide alpha27-50 (CAS 134998-69-9) is a highly specialized, engineered analog of the human fibrinogen alpha chain spanning residues 27 to 50. In this specific sequence (AAKDSDWPFAS-DEDWNYKAPSGAR), the four native cysteine residues at positions 28, 36, 45, and 49 have been substituted with alanine[1]. This critical modification eliminates the risk of unpredictable disulfide scrambling and oxidative degradation, yielding a stable, process-friendly reagent for laboratory and industrial use [1]. Functionally, the peptide acts as an exosite-directed, competitive inhibitor of thrombin-mediated fibrinogen clotting (Ki = 190-400 µM) without blocking the enzyme's catalytic active site [1]. For procurement and assay development, this compound is primarily sourced as a robust affinity ligand for thrombin purification, a stable structural probe for exosite interactions, and a non-cleavable control in advanced coagulation assays.

Substituting synthetic peptide alpha27-50 with the native fibrinogen alpha 27-50 sequence introduces severe manufacturability and reproducibility risks. The native peptide contains four highly reactive cysteines, which rapidly undergo spontaneous oxidation and random disulfide cross-linking in standard aqueous buffers, leading to heterogeneous oligomers and a near-total loss of binding capacity [1]. Furthermore, substituting this peptide with standard active-site thrombin inhibitors (e.g., PPACK or argatroban) fundamentally alters the assay mechanics. Active-site inhibitors block the catalytic triad and prevent the processing of all substrates, whereas synthetic peptide alpha27-50 selectively binds the thrombin exosite [1]. This allows the enzyme to remain catalytically active against small chromogenic substrates while its interaction with macromolecular fibrinogen is blocked. Consequently, for applications requiring exosite mapping or selective fibrinogen-competitive inhibition, generic active-site blockers or unstable native sequences are functionally obsolete.

Proteolytic Stability and Resistance to Thrombin Cleavage

A critical procurement advantage of synthetic peptide alpha27-50 is its absolute resistance to proteolytic degradation by its target enzyme. While native fibrinogen and standard peptide substrates are rapidly hydrolyzed by thrombin, reverse-phase HPLC analysis demonstrates that synthetic peptide alpha27-50 remains completely intact and uncleaved even after overnight incubation with active thrombin [1]. This non-substrate binding behavior ensures that the peptide maintains a constant concentration and inhibitory profile during extended assays, unlike native substrates that deplete over time.

Evidence DimensionCleavage by active thrombin
Target Compound Data0% cleavage (intact after overnight exposure)
Comparator Or BaselineNative fibrinogen substrates (rapidly cleaved within minutes)
Quantified DifferenceComplete resistance to hydrolysis vs. rapid degradation
ConditionsOvernight exposure to thrombin, monitored via reverse-phase HPLC

Resistance to cleavage allows buyers to use this peptide as a stable, reusable ligand in affinity chromatography and long-duration binding assays without signal degradation.

Exosite-Specific Binding vs. Active-Site Occlusion

Synthetic peptide alpha27-50 provides highly selective inhibition that cannot be achieved with conventional active-site blockers. Kinetic assays show that the peptide competitively inhibits the clotting of macromolecular fibrinogen with an inhibition constant (Ki) of 190-400 µM [1]. However, it exhibits zero inhibition against the hydrolysis of small chromogenic substrates like tosyl-Gly-Pro-Arg-p-nitroaniline[1]. This quantitative divergence confirms that the peptide exclusively occupies a thrombin exosite, leaving the catalytic triad fully accessible. Generic active-site inhibitors suppress both reactions uniformly.

Evidence DimensionInhibition of small substrate hydrolysis
Target Compound DataNo inhibition observed
Comparator Or BaselineStandard active-site inhibitors (e.g., PPACK) (100% inhibition of small substrates)
Quantified DifferenceSelective macromolecular inhibition without active-site blockage
ConditionsThrombin activity assay using tosyl-Gly-Pro-Arg-p-nitroaniline vs. fibrinogen clotting

This selective binding profile is essential for researchers designing allosteric modulators or assays that require monitoring of thrombin's baseline catalytic activity while blocking fibrinogen interaction.

Oxidative Stability and Affinity Matrix Processability

The substitution of four native cysteines (positions 28, 36, 45, 49) with alanine fundamentally improves the processability of the alpha27-50 sequence[1]. Native sequences containing multiple free thiols are prone to rapid oxidation, forming insoluble aggregates or heterogeneous intra/intermolecular disulfides that severely reduce coupling efficiency to chromatography resins. The synthetic Cys-to-Ala analog eliminates this instability, allowing for high-yield, covalent linkage to Sepharose matrices [1]. The resulting affinity column successfully binds active-site-inhibited thrombin at low ionic strength and permits controlled elution at higher salt concentrations.

Evidence DimensionThiol-mediated aggregation and coupling efficiency
Target Compound DataZero reactive thiols (stable monomeric coupling to Sepharose)
Comparator Or BaselineNative fibrinogen alpha 27-50 (four reactive thiols, high risk of oxidative aggregation)
Quantified DifferenceElimination of disulfide scrambling, enabling reproducible resin functionalization
ConditionsCovalent linkage to Sepharose and subsequent thrombin affinity purification

For industrial and laboratory procurement, the engineered oxidative stability guarantees reproducible lot-to-lot manufacturing of thrombin affinity columns.

Exosite-Directed Thrombin Affinity Chromatography

Because synthetic peptide alpha27-50 is completely resistant to thrombin cleavage and lacks reactive cysteines that cause aggregation, it is an ideal ligand for functionalizing Sepharose or agarose resins [1]. It allows for the efficient capture and purification of thrombin or active-site-inhibited thrombin derivatives from complex mixtures, relying on a simple salt-gradient elution rather than harsh denaturing conditions.

Development of Allosteric Coagulation Modulators

The peptide's proven ability to competitively inhibit fibrinogen clotting (Ki 190-400 µM) without blocking the enzyme's active site makes it a critical benchmark compound for pharmaceutical developers[1]. It is used as a control ligand in high-throughput screening assays designed to discover novel, non-catalytic thrombin inhibitors that modulate coagulation without causing the severe bleeding risks associated with traditional active-site blockers.

Structural Biology and Exosite Mapping

Due to its high stability in aqueous solution, this synthetic analog is highly suited for X-ray crystallography and NMR studies aimed at mapping the thrombin-fibrinogen interaction interface [1]. Its non-cleavable nature ensures that the peptide-enzyme complex remains intact during the long incubation periods required for crystal growth or multidimensional NMR data acquisition, preventing the sample degradation commonly seen with native substrates.

Dates

Last modified: 07-20-2023

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